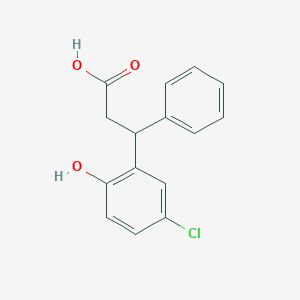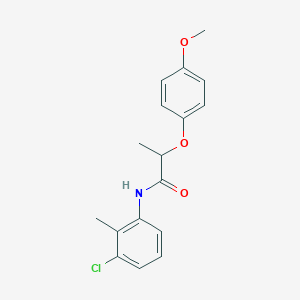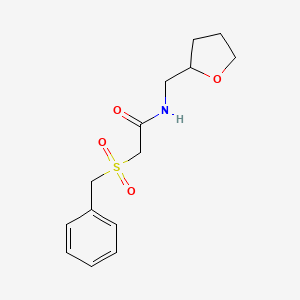![molecular formula C19H20ClNO3 B4106762 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4106762.png)
4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
Vue d'ensemble
Description
4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol, also known as CMOPP, is a synthetic compound that belongs to the class of phenols. It has been studied extensively for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol acts as an agonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It binds to the receptor and activates it, resulting in the inhibition of neurotransmitter release and the modulation of neuronal activity. The precise mechanism of action of 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is still under investigation, and further studies are needed to fully understand its effects on the opioid receptor system.
Biochemical and Physiological Effects
4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and fever, indicating its potential as an anti-inflammatory agent. 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been investigated for its effects on the cardiovascular and respiratory systems, as well as its potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol in lab experiments is its potency and specificity for the mu-opioid receptor. It has also been shown to have a long duration of action, making it useful for studying the long-term effects of opioid receptor activation. However, 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a synthetic compound and may not fully mimic the effects of endogenous opioid peptides. The purity of the synthesized compound is also critical for its use in lab experiments.
Orientations Futures
Future research on 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol should focus on further understanding its mechanism of action and its potential for the treatment of various diseases. The development of more potent and selective agonists of the mu-opioid receptor could lead to the development of new analgesic and anti-inflammatory drugs. Further studies on the potential for abuse and dependence of 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol are also needed. The use of 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol as a tool in the study of opioid receptors and their interactions with other compounds should also be explored.
Applications De Recherche Scientifique
4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various diseases. 4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has also been investigated for its potential use as a tool in the study of opioid receptors and their interactions with other compounds.
Propriétés
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-15-6-7-18(22)17(12-15)16(14-4-2-1-3-5-14)13-19(23)21-8-10-24-11-9-21/h1-7,12,16,22H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNHHFIWKKHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4106699.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4106705.png)
![[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4106710.png)


![5-bromo-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4106742.png)
![ethyl 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate hydrochloride](/img/structure/B4106747.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B4106770.png)

![1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4106793.png)